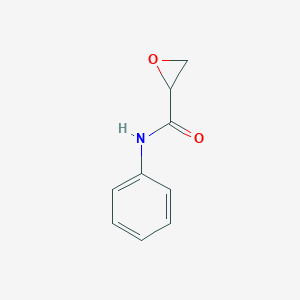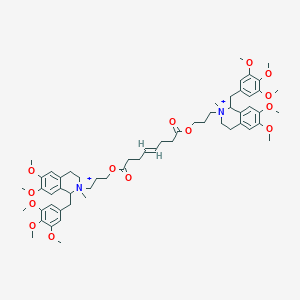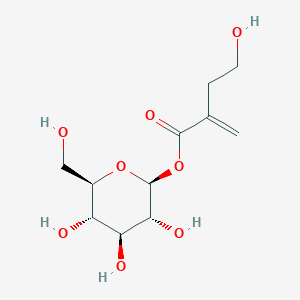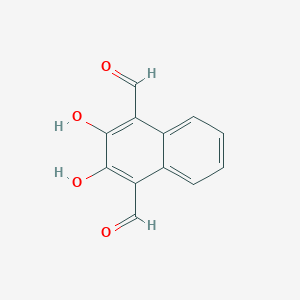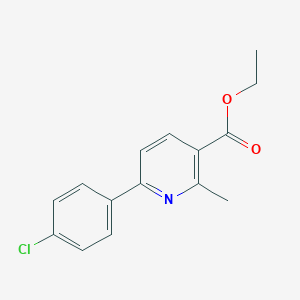
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate
Übersicht
Beschreibung
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate belongs to a class of compounds known for their interesting chemical and physical properties, which have been studied for various applications in organic chemistry and materials science.
Synthesis Analysis
Synthesis of structurally related compounds involves reactions under specific conditions to introduce various functional groups. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through a reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, indicating similar synthetic pathways could be applicable for the compound (Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized using techniques like X-ray diffraction, NMR, and mass spectral analysis. Such studies reveal details about the crystalline structure, including the presence of intramolecular hydrogen bonds and π-π interactions, which contribute to the stability and physical properties of the compound (Achutha et al., 2017).
Chemical Reactions and Properties
Reactions involving ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with ammonia and primary amines have been studied, leading to various substituted pyridines and pyrrolopyridines, demonstrating the reactivity of similar compounds towards nucleophiles and the potential for generating a diverse array of derivatives (Nadzhafova, 2002).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Potential : A study on a similar compound, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, highlighted its potential as an anti-inflammatory agent due to its unique crystal structure and intermolecular interactions (Liang Xiao-lon, 2015).
Pharmaceutical Applications : Another compound, Ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, was identified as a potential mild CypD inhibitor with β-secretase inhibitory properties, suggesting its use in pharmaceuticals (Mary et al., 2015).
Antimicrobial Properties : Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, synthesized through an unusual protocol, showed notable antimicrobial properties, indicating its potential for pharmaceutical use (Achutha et al., 2017).
Synthetic Intermediate for Production : Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, a related compound, serves as a synthetic intermediate in production processes (Kiely, 1991).
Chemical Reactions and Analyses : Various other studies have focused on the chemical reactions, molecular structures, and synthesis methods of similar compounds, highlighting their diverse applications in fields such as organic synthesis, catalysis, and material science. These include studies on pyran derivatives, pyrazole derivatives, and other related compounds (Nadzhafova, 2002; Śladowska, 1992; Yang, 2009; Zhu et al., 2003; Debnath et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVNZWGMQHOLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358500 | |
| Record name | Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | |
CAS RN |
108715-11-3 | |
| Record name | Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



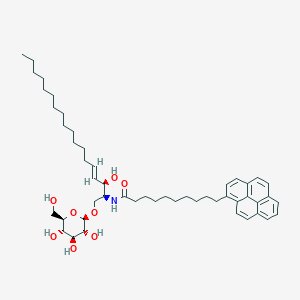


![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)




